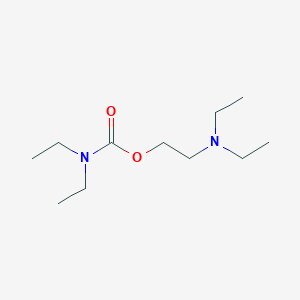![molecular formula C21H25NO2 B14708008 2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide CAS No. 21868-87-1](/img/structure/B14708008.png)
2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide is a compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a hydroxycyclohexyl group attached to a phenylmethyl group, and a benzamide moiety. Its molecular formula is C20H25NO2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide typically involves multiple steps:
Formation of Grignard Reagent: Halogenated benzene reacts with magnesium particles to form a Grignard reagent.
Addition of Cyclohexyl Carbonitrile: The Grignard reagent is then reacted with cyclohexyl carbonitrile, followed by hydrolysis to produce cyclohexyl benzophenone.
Chlorination: Cyclohexyl benzophenone is chlorinated to obtain 1-chlorocyclohexyl phenyl ketone.
Hydrolysis: The chlorinated product is hydrolyzed using sodium hydroxide to yield 1-hydroxycyclohexyl phenyl ketone.
Final Coupling: The final step involves coupling the hydroxycyclohexyl phenyl ketone with N-methylbenzamide under specific conditions to form the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and secondary amines.
Substitution: Various substituted benzamides and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1-Hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and UV-curable coatings.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular interactions.
Industry: Utilized in the production of advanced materials, including high-performance coatings and adhesives.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, as a photoinitiator, it absorbs UV light and undergoes a photochemical reaction to generate free radicals, which initiate polymerization. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Shares a similar structure but lacks the N-methylbenzamide moiety.
1-Benzoyl-1-hydroxycyclohexane: Another related compound with similar photoinitiating properties.
Uniqueness
2-[(1-Hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to act as a photoinitiator and its potential therapeutic applications make it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
21868-87-1 |
|---|---|
Molekularformel |
C21H25NO2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide |
InChI |
InChI=1S/C21H25NO2/c1-22-20(23)18-13-7-6-12-17(18)19(16-10-4-2-5-11-16)21(24)14-8-3-9-15-21/h2,4-7,10-13,19,24H,3,8-9,14-15H2,1H3,(H,22,23) |
InChI-Schlüssel |
CHRDZFQONKPORI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)C3(CCCCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


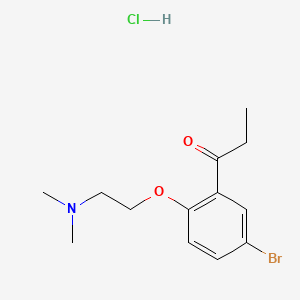
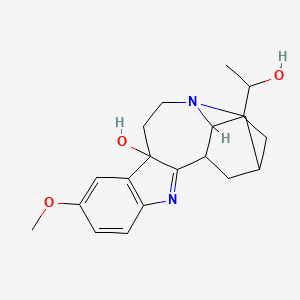
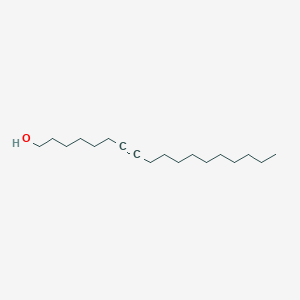
![2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B14707958.png)
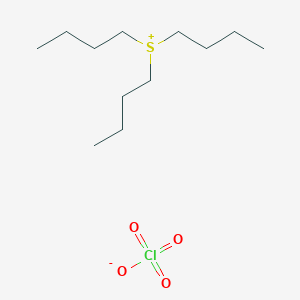
![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
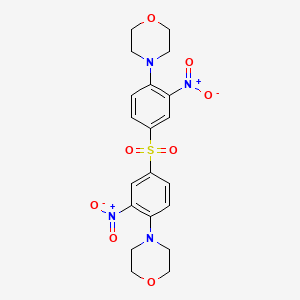
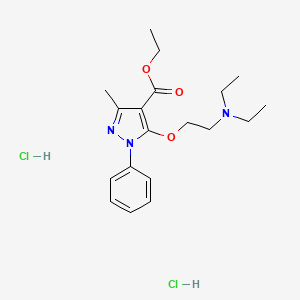
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
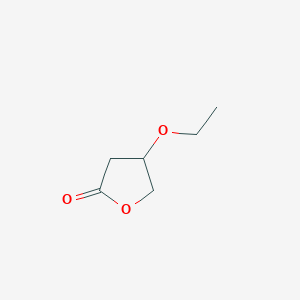
![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)

